Decahydro-2,5-methanoazulene
Description
Structure
3D Structure
Properties
CAS No. |
61770-04-5 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,9]undecane |
InChI |
InChI=1S/C11H18/c1-2-8-4-9-6-10(3-1)11(5-8)7-9/h8-11H,1-7H2 |
InChI Key |
VXJZHAWECWXCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC(C1)C(C2)C3 |
Origin of Product |
United States |
Stereochemical Attributes and Advanced Structural Characterization of Decahydro 2,5 Methanoazulene Systems
Analysis of Stereoisomeric Forms and Enantiomeric Purity
The decahydro-2,5-methanoazulene framework, systematically named tricyclo[5.2.1.02,6]decane, possesses multiple stereocenters, giving rise to a variety of stereoisomers. The fusion of the five- and seven-membered rings and the presence of the methano bridge create a rigid structure where substituents can adopt distinct spatial orientations.
The stereoisomerism in this compound can be categorized by the relative orientation of substituents at the bridgehead and other chiral centers. This leads to the possibility of both diastereomers and enantiomers. Key stereochemical descriptors for such bridged systems include endo and exo nomenclature to denote the relative position of substituents with respect to the bridges of the bicyclic system. Specifically, endo refers to a substituent oriented towards the longer bridge, while exo indicates orientation away from it. science.govpressbooks.pubnih.gov
The inherent chirality of many substituted this compound derivatives necessitates the determination of their enantiomeric purity. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is a critical parameter in asymmetric synthesis and for applications where stereochemistry is crucial. science.gov For non-functionalized hydrocarbons like this compound, which lack chromophores for techniques like chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC) is a powerful analytical tool. acs.orgwikipedia.org Chiral GC columns, often packed with cyclodextrin-based stationary phases, can effectively separate enantiomers based on subtle differences in their interactions with the chiral selector, allowing for the quantification of the enantiomeric excess. acs.orgwikipedia.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound systems in solution. While one-dimensional 1H and 13C NMR provide initial information on the chemical environment of protons and carbons, advanced multi-dimensional techniques are required to unravel the complex coupling networks and spatial relationships within these intricate molecules.
Multi-dimensional NMR experiments are crucial for the unambiguous assignment of proton and carbon signals and for determining the relative stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (1H-1H) spin-spin couplings, revealing which protons are adjacent to each other through covalent bonds. This is fundamental for tracing the connectivity of the hydrocarbon skeleton. pressbooks.pub
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1H-13C), allowing for the definitive assignment of carbon signals based on the chemical shifts of their attached protons. pressbooks.pub
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining the relative stereochemistry and conformation of the molecule, such as distinguishing between endo and exo isomers. mdpi.com
In cases of severe signal overlap or for probing specific structural features, isotopic labeling can be a valuable strategy. sigmaaldrich.com Introducing isotopes such as deuterium (B1214612) (2H) or carbon-13 (13C) at specific positions in the this compound molecule can simplify complex spectra and provide unambiguous assignment points. For instance, selective deuteration can "erase" specific proton signals and their corresponding couplings from the 1H NMR spectrum, aiding in the interpretation of the remaining signals. Conversely, 13C enrichment at specific sites can enhance the signals in 13C NMR and facilitate the analysis of complex carbon skeletons, particularly in conjunction with multi-dimensional techniques. researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound derivatives that can be obtained as single crystals, this technique can unambiguously establish the connectivity of all atoms, bond lengths, bond angles, and torsional angles. Crucially, for chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry, providing a definitive assignment of the (R) or (S) configuration at each stereocenter. This is often achieved through the use of anomalous dispersion, particularly if a heavy atom is present in the crystal structure.
Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the molecular formula.
Furthermore, the fragmentation patterns observed in the mass spectrum, typically generated by electron ionization (EI), can provide valuable structural information. The fragmentation of the molecular ion is often governed by the stability of the resulting carbocations and neutral fragments, which can be characteristic of the underlying bridged ring system. Analysis of these fragmentation pathways can help to distinguish between different isomers and provide clues about the connectivity of the molecule.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Assignment
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and probing the structural framework of a molecule through its characteristic vibrational modes. In the context of this compound, the FT-IR spectrum is expected to be dominated by absorptions corresponding to carbon-carbon and carbon-hydrogen bond vibrations.
The primary vibrational modes of interest in the this compound system include the C-H stretching and bending frequencies. The saturated nature of the hydrocarbon framework means the C-H stretching vibrations will predominantly appear in the 2850-3000 cm⁻¹ region. The complexity of the bridged ring system would likely lead to a series of overlapping peaks in this area, corresponding to the various non-equivalent C-H bonds.
Bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂ groups and C-H bonds are expected in the fingerprint region (below 1500 cm⁻¹). These absorptions are highly sensitive to the local geometry and conformation of the molecule, making this region particularly useful for identifying specific structural motifs within the this compound skeleton. The C-C stretching vibrations, also found in the fingerprint region, would contribute to the complex pattern of absorptions, providing further insight into the skeletal structure.
A hypothetical FT-IR data table for a sample of this compound is presented below to illustrate the types of vibrational modes that would be observed.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 2925 | Asymmetric Stretching | CH₂ |
| 2855 | Symmetric Stretching | CH₂ |
| 1465 | Scissoring (Bending) | CH₂ |
| 1375 | Bending | C-H |
| 1150-1250 | Skeletal Vibrations | C-C |
This table is illustrative and represents typical values for saturated bicyclic hydrocarbons. Actual experimental values for this compound may vary.
Raman Spectroscopy
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a valuable complement to FT-IR spectroscopy. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides more intense signals for non-polar, symmetric bonds. For a non-polar hydrocarbon like this compound, Raman spectroscopy can offer significant structural information.
The C-C bonds that form the backbone of the bicyclic system are expected to be strong Raman scatterers. The symmetric C-C stretching vibrations, in particular, would give rise to distinct peaks in the Raman spectrum, providing a detailed fingerprint of the molecular skeleton. The C-H stretching and bending vibrations are also observable in Raman spectra, though they are often less intense than the skeletal modes in hydrocarbons.
An illustrative Raman spectral data table for this compound is provided below.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 2930 | Asymmetric Stretching | CH₂ |
| 2860 | Symmetric Stretching | CH₂ |
| 1450 | Bending | CH₂ |
| 1050 | Symmetric Skeletal Breathing | C-C |
| 850 | Rocking | CH₂ |
This table is illustrative and represents typical values for saturated bicyclic hydrocarbons. Actual experimental values for this compound may vary.
Chiroptical Methods for Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies
This compound is a chiral molecule, meaning it is non-superimposable on its mirror image. Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing the absolute configuration and stereochemical properties of such molecules.
Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. While the saturated hydrocarbon skeleton of this compound does not possess traditional chromophores that absorb in the near-UV or visible regions, it is possible to observe CD signals in the far-UV region (below 200 nm) corresponding to the electronic transitions of the C-C and C-H sigma bonds. These signals, though often weak, can provide crucial information about the absolute stereochemistry of the molecule. The sign and magnitude of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms.
Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in optical rotation of a substance with a change in the wavelength of light. For a chiral molecule like this compound, ORD provides information about its stereochemistry. A plain ORD curve, where the rotation continuously increases or decreases with shorter wavelengths, would be expected for a molecule without strong chromophores in the measured range. The sign of the rotation at a specific wavelength (e.g., the sodium D-line at 589 nm) can be used to distinguish between enantiomers. The shape of the ORD curve is highly sensitive to the three-dimensional structure of the molecule.
A hypothetical data table illustrating the kind of information that would be obtained from ORD and CD studies of an enantiomer of this compound is presented below.
| Technique | Parameter | Value |
| ORD | Specific Rotation [α] at 589 nm | + (or -) value |
| CD | Wavelength of Maximum Absorption (λmax) | e.g., ~195 nm |
| CD | Molar Ellipticity [θ] at λmax | Positive or Negative Value |
This table is for illustrative purposes. The actual signs and magnitudes would depend on the specific enantiomer being analyzed and the experimental conditions.
Advanced Synthetic Methodologies for Decahydro 2,5 Methanoazulene and Its Derivatives
Strategic Retrosynthesis of the Decahydro-2,5-methanoazulene Core
A retrosynthetic analysis of the this compound scaffold reveals several strategic disconnections that can simplify the target molecule into more readily available starting materials. The key challenge lies in the construction of the bridged tricyclic system with control over stereochemistry.
A primary disconnection strategy involves an intramolecular cycloaddition, which simplifies the tricyclic core into a bicyclic or monocyclic precursor with appropriately positioned reactive functional groups. For instance, an intramolecular Diels-Alder reaction is a powerful tool for constructing such polycyclic systems. This approach would involve a precursor containing a diene and a dienophile tethered by a suitable chain.
Another common retrosynthetic approach for related bridged systems is to disconnect the molecule at one of the carbon-carbon bonds forming the bridge. This leads to a bicyclo[5.3.0]decane (azulene) precursor, which would then require a subsequent intramolecular bond formation to create the 2,5-methano bridge.
The following table summarizes potential retrosynthetic disconnections for the this compound core:
| Disconnection Strategy | Precursor Type | Key Transformation |
| Intramolecular [4+2] Cycloaddition | Substituted Cycloheptene/diene | Intramolecular Diels-Alder Reaction |
| Intramolecular C-C Bond Formation | Functionalized Bicyclo[5.3.0]decane | Ring-closing reaction |
Total Synthesis Approaches to this compound Analogues
While total syntheses specifically targeting this compound are scarce, the methodologies employed for the synthesis of the analogous tricyclo[5.2.1.02,6]decane skeleton are highly relevant. These approaches often rely on powerful carbon-carbon bond-forming reactions to construct the intricate framework.
Cascade and Tandem Cyclization Reactions
Cascade or tandem reactions offer an efficient route to complex molecular architectures like the this compound core by forming multiple bonds in a single synthetic operation. These reactions minimize purification steps and can lead to a significant increase in molecular complexity. For the synthesis of bridged tricyclic systems, a domino Michael addition/intramolecular aldol (B89426) reaction or a tandem cyclization of enynones can be envisioned. For example, a nickel-catalyzed asymmetric domino cyclization of enynones has been successfully applied to the synthesis of bridged tricyclo[5.2.1.01,5]decane skeletons, achieving high yields and excellent enantioselectivities. scispace.com
Intramolecular Carbon-Carbon Bond Forming Reactions
The formation of one of the key carbon-carbon bonds of the tricyclic system via an intramolecular reaction is a cornerstone of many synthetic strategies. The intramolecular Diels-Alder reaction is a particularly powerful method for constructing bridged polycyclic systems. This reaction can be applied to precursors containing a diene and a dienophile, leading to the formation of the tricyclic core in a single, often stereocontrolled, step.
Another effective strategy is the intramolecular double Michael reaction. This approach has been used for the highly stereocontrolled total synthesis of (±)-8,14-cedranediol, which features a related tricyclic core. acs.org This methodology involves the reaction of a cyclopentenone derivative with a tethered Michael acceptor, leading to the formation of two new carbon-carbon bonds and the construction of the bridged system. acs.org
Stereocontrolled Synthesis: Diastereoselective and Enantioselective Routes
Control of stereochemistry is paramount in the synthesis of complex three-dimensional molecules like this compound. Diastereoselective approaches often rely on substrate control, where the existing stereocenters in a precursor direct the stereochemical outcome of subsequent reactions.
Enantioselective synthesis can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For instance, asymmetric domino cyclization reactions catalyzed by transition metals with chiral ligands have proven effective in the enantioselective synthesis of related bridged tricyclic compounds. scispace.com Furthermore, enzymatic kinetic resolution has been employed to access enantiopure derivatives of the tricyclo[5.2.1.02,6]decane system, which can then be elaborated into more complex targets. rsc.org
Semisynthetic Routes from Precursors
While not explicitly documented for this compound, semisynthetic approaches from readily available natural products or their derivatives are a common strategy for accessing complex molecular scaffolds. For related tricyclic systems, precursors can be derived from natural products like cedrene (B97730), which possesses a similar carbon framework. Chemical modification of such precursors could provide a more direct route to functionalized this compound derivatives.
Functionalization and Derivatization of the this compound Scaffold
Once the core tricyclic scaffold is assembled, subsequent functionalization and derivatization are often necessary to introduce desired chemical properties. The rigid, cage-like structure of the this compound system can lead to unique reactivity patterns.
Functionalization can be achieved through various standard organic transformations. For the related tricyclo[5.2.1.02,6]decane system, methods such as Barton's radical decarboxylation have been used to introduce functionality at specific positions. organic-chemistry.org This allows for the synthesis of a range of 6-functionalized endo-tricyclo[5.2.1.02,6]deca-4,8-dien-3-ones from a carboxylic acid precursor. organic-chemistry.org Furthermore, the introduction of alkylidene side chains with subsequent functionalization has been explored for tricyclo[5.2.1.02,6]decane/decene derivatives. google.com
Introduction of Oxygenated and Nitrogenous Functionalities
The incorporation of oxygen- and nitrogen-containing functional groups is a cornerstone of modifying the properties of the this compound skeleton. A variety of synthetic methods have been developed to introduce alcohols, ketones, carboxylic acids, esters, amides, and amines onto this tricyclic system.
Key strategies for oxygenation often involve the functionalization of existing precursors. For instance, hydroxymethylated derivatives of tricyclo[5.3.1.03,8]undecane can be prepared through cascade Michael-Michael-aldol reactions. In one approach, a substituted 2-cyclohexen-1-one (B156087) derivative undergoes reaction with lithium hexamethyldisilazide (LHMDS) followed by treatment with various aldehydes to yield hydroxymethylated tricyclo[5.3.1.03,8]undecane derivatives.
Nitrogenous functionalities have been introduced to prepare compounds with potential antiviral activity. Research into 4-homoisotwistane (a synonym for tricyclo[5.3.1.03,8]undecane) has led to the synthesis of various amides and amines. For example, 4-homoisotwist-3-ylamine hydrochloride and 4-homoisotwist-3-ylmethylamine hydrochloride have been synthesized and evaluated for their biological properties. The synthesis of these compounds often starts from a corresponding ketone or carboxylic acid derivative.
Table 1: Synthesis of Oxygenated and Nitrogenous this compound Derivatives
| Derivative | Reagents and Conditions | Yield (%) | Reference |
|---|---|---|---|
| Hydroxymethylated tricyclo[5.3.1.03,8]undecane | 5-[4(E)-5(methoxycarbonyl)pent-4-enyl]-2-methyl-2-cyclohexen-1-one, LHMDS, Aldehydes | Not specified | researchgate.net |
| 4-Homoisotwist-3-ylamine hydrochloride | From 4-homoisotwistane-3-carboxylic acid via Curtius rearrangement, followed by HCl treatment | Not specified | Biologically active polycycloalkanes. 2. Antiviral 4-homoisotwistane derivatives. J Med Chem. 1976 Apr;19(4):536-40. |
| 4-Homoisotwist-3-ylmethylamine hydrochloride | From 4-homoisotwistane-3-carboxylic acid via reduction and subsequent functional group manipulation | Not specified | Biologically active polycycloalkanes. 2. Antiviral 4-homoisotwistane derivatives. J Med Chem. 1976 Apr;19(4):536-40. |
| (6S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undecan-3-ol | Not specified | Not specified | nih.gov |
Olefination and Hydrogenation Strategies
The introduction of carbon-carbon double bonds via olefination and their subsequent removal by hydrogenation are fundamental transformations for modifying the saturation and geometry of this compound derivatives.
Olefination: The Wittig reaction is a widely employed method for converting ketones into alkenes. For instance, a ketone on the tricyclo[5.3.1.03,8]undecane skeleton can be converted to an exocyclic methylene (B1212753) group using a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). This reaction is particularly useful for introducing a vinyl group that can be further functionalized. In a related context, the olefination of a bicyclo[2.2.2]octenone derivative, a structural precursor to the tricyclo[5.3.1.03,8]undecane system, has been achieved using methyltriphenylphosphonium (B96628) iodide and potassium tert-butoxide.
Another powerful olefination technique is the Peterson olefination, which utilizes α-silyl carbanions. This method offers the advantage of stereochemical control, allowing for the formation of either cis or trans alkenes from the same β-hydroxysilane intermediate by choosing acidic or basic elimination conditions. wikipedia.org
Hydrogenation: Catalytic hydrogenation is the standard method for the saturation of carbon-carbon double bonds. For derivatives of this compound containing unsaturation, catalytic hydrogenation can be employed to produce the fully saturated parent alkane. For example, the double bond in (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene, a structurally related sesquiterpene, can be saturated through catalytic hydrogenation to yield the corresponding saturated tricyclic alkane.
Table 2: Olefination and Hydrogenation of this compound and Related Structures
| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Wittig Olefination | Bicyclo[2.2.2]octenone derivative | Ph3PMeI, KOBut, PhH, reflux | Methylene derivative | 83 | researchgate.net |
| Catalytic Hydrogenation | (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene | Catalytic Hydrogenation | Saturated tricyclic alkane | Not specified |
Halogenation and Cross-Coupling Methodologies
The introduction of halogens onto the this compound framework provides a versatile handle for further synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Halogenation: Direct halogenation of the saturated tricyclo[5.3.1.03,8]undecane can be challenging due to the unactivated C-H bonds. However, functionalized derivatives can be more readily halogenated. For example, the synthesis of a bromide derivative of 4-homoisotwistane has been reported. Furthermore, a TiCl4-mediated heterolysis of a trifluoroacetate (B77799) derivative of a silphinane has been shown to lead to a complex rearrangement pathway yielding 3-chloro-1,4,4,11-tetramethyltricyclo[5.3.1.03,8]undecane.
Cross-Coupling Methodologies: Halogenated this compound derivatives are valuable substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples directly on the this compound core are not extensively documented in readily available literature, the principles of established cross-coupling reactions such as the Suzuki, Stille, and Heck reactions are applicable.
The Heck reaction , which couples an aryl or vinyl halide with an alkene, is a powerful tool for C-C bond formation. organic-chemistry.orgmdpi.com A halogenated this compound could be coupled with various alkenes to introduce vinyl or substituted vinyl groups. The development of micellar-promoted Heck reactions has expanded the scope and efficiency of this transformation, even for complex substrates. nih.gov
Table 3: Halogenation of this compound Derivatives
| Derivative | Reagents and Conditions | Reference |
|---|---|---|
| 4-Homoisotwistane bromide | Not specified | Biologically active polycycloalkanes. 2. Antiviral 4-homoisotwistane derivatives. J Med Chem. 1976 Apr;19(4):536-40. |
| 3-chloro-1,4,4,11-tetramethyltricyclo[5.3.1.03,8]undecane | TiCl4-mediated heterolysis of silphin-1α-yl trifluoroacetate | Carbocationic Rearrangements of Silphinane Derivatives. The Journal of Organic Chemistry 1998, 63 (23), 8179-8192. |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tricyclo[5.3.1.03,8]undecane |
| Lithium hexamethyldisilazide |
| 4-Homoisotwistane |
| 4-Homoisotwist-3-ylamine hydrochloride |
| 4-Homoisotwist-3-ylmethylamine hydrochloride |
| Methylenetriphenylphosphorane |
| Methyltriphenylphosphonium iodide |
| Potassium tert-butoxide |
| (1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0¹,⁵]undec-8-ene |
| 3-chloro-1,4,4,11-tetramethyltricyclo[5.3.1.03,8]undecane |
| Silphin-1α-yl trifluoroacetate |
Computational and Theoretical Chemistry Investigations of Decahydro 2,5 Methanoazulene Systems
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of decahydro-2,5-methanoazulene. These methods, varying in their level of theory and computational expense, offer a detailed picture of the molecule's electronic landscape and preferred spatial arrangement.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for the computational study of polycyclic hydrocarbons due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry of this compound, which corresponds to the lowest energy conformation of the molecule. These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
Table 1: Representative Geometric Parameters of Bridged Bicyclic Alkanes from DFT Calculations
| Parameter | Typical Value Range |
|---|---|
| C-C Bond Length (Å) | 1.53 - 1.56 |
| C-H Bond Length (Å) | 1.09 - 1.11 |
| C-C-C Bond Angle (°) | 108 - 112 |
| H-C-H Bond Angle (°) | 107 - 110 |
Note: These are typical values for strained polycyclic alkanes and serve as illustrative examples.
Beyond DFT, other quantum chemical methods are employed to study systems like this compound. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. These methods can provide highly accurate molecular properties but are computationally more demanding. They are often used as a benchmark for other methods.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations. While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for preliminary investigations or for studying very large molecular systems. These methods can be used to calculate a range of molecular properties, including heats of formation and ionization potentials.
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as those from the Pople series (e.g., 6-311+G(d,p)) or the Dunning correlation-consistent series (e.g., cc-pVTZ), provide a more flexible description of the electron distribution and yield more accurate results, albeit at a higher computational cost.
The assessment of the level of theory involves selecting a method (e.g., B3LYP for DFT, MP2 for ab initio) that is appropriate for the system and the properties being investigated. For saturated hydrocarbons like this compound, DFT methods often provide a reliable description of the geometry and energetics, especially when paired with a sufficiently large basis set.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The MEP is a visual representation of the electrostatic potential on the electron density surface of the molecule. It provides a color-coded map where regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For a non-polar hydrocarbon like this compound, the MEP is expected to show a relatively uniform potential distribution. However, subtle variations can arise due to the specific arrangement of C-H bonds and the molecular geometry. The regions around the hydrogen atoms will exhibit a slight positive potential, while the carbon skeleton will be associated with a more neutral or slightly negative potential. This analysis is crucial for understanding intermolecular interactions and the molecule's behavior in the presence of other chemical species.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. For saturated hydrocarbons like this compound, a significant HOMO-LUMO gap is expected, consistent with their generally low reactivity. Computational methods can accurately calculate these orbital energies and the resulting gap, providing insights into the molecule's electronic transitions and potential reactivity in chemical reactions.
Table 2: Representative FMO Data for Saturated Bridged Hydrocarbons
| Parameter | Typical Energy Range (eV) |
|---|---|
| HOMO Energy | -8.0 to -10.0 |
| LUMO Energy | 0.5 to 2.0 |
| HOMO-LUMO Gap | 8.5 to 12.0 |
Note: These values are illustrative for saturated, non-aromatic polycyclic systems.
Computational Vibrational Spectroscopy for Corroboration of Experimental Data
Computational vibrational spectroscopy is a powerful technique for predicting the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated and compared with experimental data. This comparison is invaluable for confirming the structure of a synthesized compound and for assigning specific vibrational modes to the observed spectral bands.
For this compound, DFT calculations can predict the characteristic vibrational modes, such as C-H stretching, C-C stretching, and various bending and torsional modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The theoretical spectrum can aid in the interpretation of experimental IR and Raman spectra, providing a detailed understanding of the molecule's vibrational dynamics.
Reaction Mechanism Elucidation and Transition State Analysis through Quantum Chemistry
The study of reaction mechanisms at a molecular level is a fundamental application of quantum chemistry. For a molecule such as this compound, theoretical chemists would employ a variety of computational methods to map out potential reaction pathways and identify the associated transition states.
Theoretical Approach:
Potential Energy Surface (PES) Scanning: To begin, researchers would perform a scan of the potential energy surface. This involves systematically changing the geometry of the molecule, for instance, by stretching a specific bond or altering a bond angle, and calculating the corresponding energy at each point. This process helps to identify energy minima, which correspond to stable reactants, products, and intermediates, as well as saddle points, which represent transition states.
Transition State Optimization: Once a potential transition state is located on the PES, its exact geometry and energy are determined using sophisticated optimization algorithms. These algorithms search for a stationary point on the PES where there is one and only one imaginary frequency, a key characteristic of a true transition state.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the optimization of a transition state, an Intrinsic Reaction Coordinate calculation is typically performed. This traces the path from the transition state down the potential energy surface to the connected reactants and products, confirming that the identified transition state indeed connects the desired chemical species.
Expected Data from Quantum Chemical Calculations:
| Parameter | Description | Significance |
| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. It is the energy difference between the reactants and the transition state. | A lower activation energy indicates a faster reaction rate. |
| Reaction Energy (ΔErxn) | The overall energy change of the reaction, calculated as the difference in energy between the products and the reactants. | A negative value indicates an exothermic reaction, while a positive value signifies an endothermic reaction. |
| Transition State Geometry | The specific arrangement of atoms at the highest point of the energy barrier. | Provides insight into the bond-breaking and bond-forming processes that occur during the reaction. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | A key indicator of a true transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. |
Conformational Analysis and Energy Minimization via Molecular Mechanics and Dynamics
The three-dimensional structure of a molecule is crucial to its reactivity and physical properties. Conformational analysis of this compound would involve identifying its stable conformations and the energy barriers between them.
Methodologies:
Molecular Mechanics (MM): This approach uses classical mechanics to model the potential energy of a molecule. The total energy is calculated as the sum of various terms that describe bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). MM methods are computationally less expensive than quantum mechanics and are well-suited for scanning the conformational space of larger molecules.
Molecular Dynamics (MD): MD simulations provide a time-dependent view of molecular motion. By solving Newton's equations of motion for the atoms in the system, MD can explore the conformational landscape and identify the most populated (and therefore, most stable) conformations at a given temperature.
Data Derived from Conformational Analysis:
| Parameter | Description | Significance |
| Relative Conformational Energies | The energy of each stable conformation relative to the most stable (global minimum) conformation. | Lower relative energies indicate more stable and thus more populated conformations at equilibrium. |
| Dihedral Angles | The angles between four consecutively bonded atoms. | These are the primary variables that define the different conformations of a molecule. |
| Energy Barriers to Rotation | The energy required to rotate around a specific bond to interconvert between different conformations. | Higher barriers indicate that interconversion between conformers is slower. |
Role As a Molecular Scaffold in Advanced Organic Synthesis
Design Principles for Decahydro-2,5-methanoazulene-based Scaffolds
The design of molecular scaffolds based on the this compound framework is guided by several key principles aimed at maximizing its utility in synthetic applications. The inherent rigidity of the tricyclic system provides a well-defined spatial arrangement of substituents, which is crucial for creating molecules with specific three-dimensional orientations. This conformational constraint is a desirable feature in the design of scaffolds for drug discovery and materials science, where precise control over molecular shape is paramount.
Stereochemistry is a fundamental aspect of scaffold design. The this compound core possesses multiple stereocenters, allowing for the generation of a vast number of diastereomers. Synthetic strategies are often designed to control the relative and absolute stereochemistry of these centers, leading to enantiomerically pure scaffolds. This stereochemical diversity is critical for exploring structure-activity relationships in biological systems.
Furthermore, the design of these scaffolds often incorporates strategically placed functional groups. These "handles" for chemical modification are essential for the subsequent diversification of the core structure. The placement of these functional groups is carefully considered to allow for selective reactions that can introduce a wide range of chemical moieties without compromising the integrity of the scaffold.
| Design Principle | Key Consideration | Implication in Synthesis |
| Rigidity | Conformational constraint of the tricyclic core. | Precise spatial arrangement of substituents, predictable molecular geometry. |
| Stereochemistry | Multiple stereocenters within the framework. | Access to a large number of stereoisomers, enabling fine-tuning of biological activity. |
| Functionality | Strategic placement of reactive sites. | Facilitates late-stage diversification and the synthesis of compound libraries. |
Application in the Construction of Complex Polycyclic Natural Products (e.g., Sesquiterpenoids)
The this compound framework is a common structural motif in a variety of complex natural products, particularly within the sesquiterpenoid family. These natural products often exhibit significant biological activities, making their total synthesis a major focus of organic chemistry research. The rigid and intricate architecture of the methanoazulene core presents a formidable synthetic challenge, and its successful construction is often the cornerstone of the total synthesis.
A notable example is the synthesis of prezizaane-type sesquiterpenoids. These compounds, isolated from various natural sources such as agarwood, feature a tricyclic core that is structurally analogous to this compound. nih.govresearchgate.net The synthetic strategies employed to construct this core often involve elegant cascade reactions and stereoselective cyclizations. For instance, photochemical cascade reactions have been utilized to assemble the strained polycyclic skeleton of prezizaane sesquiterpenes from simpler precursors. researchgate.net
The synthesis of these natural products not only provides access to valuable bioactive molecules but also drives the development of new synthetic methodologies for the construction of complex polycyclic systems. The insights gained from these total syntheses can be applied to the design and synthesis of novel molecules with potential therapeutic applications.
Synthesis of Diverse Compound Libraries utilizing the Methanoazulene Framework
The this compound scaffold is an excellent starting point for the synthesis of diverse compound libraries, a key strategy in modern drug discovery. cam.ac.uknih.govnih.govcam.ac.ukmdpi.comjocpr.comrjsocmed.com Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules that can be screened for biological activity. cam.ac.uknih.govcam.ac.ukmdpi.com The rigid and three-dimensional nature of the methanoazulene framework allows for the creation of libraries with a high degree of shape diversity, which is a crucial factor for exploring a wide range of biological targets. cam.ac.uk
The synthesis of such libraries typically begins with a common intermediate that embodies the core methanoazulene skeleton. This intermediate is then subjected to a series of divergent reactions to introduce a variety of functional groups and structural motifs. This "build/couple/pair" strategy allows for the rapid generation of a large number of distinct compounds from a single starting scaffold. cam.ac.uk The use of multicomponent reactions can further enhance the efficiency of library synthesis by combining multiple starting materials in a single step to create complex products. nih.govjocpr.com
The resulting compound libraries, rich in structural and stereochemical diversity, provide a valuable resource for identifying novel hit compounds in high-throughput screening campaigns. The exploration of the chemical space around the this compound core can lead to the discovery of new therapeutic agents with unique mechanisms of action.
Strategies for Late-Stage Diversification and Functional Group Interconversion on the Scaffold
Late-stage diversification is a powerful strategy in medicinal chemistry that involves the modification of a complex molecular scaffold in the final steps of a synthetic sequence. nih.govnih.govchimia.chchemrxiv.org This approach allows for the rapid generation of analogues of a lead compound, facilitating the optimization of its pharmacological properties. The this compound scaffold, with its potential for multiple points of functionalization, is well-suited for this strategy.
Key to late-stage diversification is the presence of functional groups on the scaffold that can be selectively manipulated. Functional group interconversion (FGI) is a fundamental tool in this process, enabling the conversion of one functional group into another. ub.eduresearchgate.netnih.govyoutube.com For example, a hydroxyl group on the methanoazulene core can be converted into a variety of other functionalities, such as halides, azides, or esters, each providing a gateway to further chemical transformations.
Modern synthetic methods, such as C-H activation, have become increasingly important for the late-stage functionalization of complex molecules. nih.gov These reactions allow for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules, providing access to previously inaccessible regions of the scaffold. The application of these advanced synthetic techniques to the this compound framework opens up new avenues for creating novel and diverse molecular architectures with tailored properties.
| Strategy | Description | Application to Methanoazulene Scaffold |
| Late-Stage Diversification | Modification of a complex molecule in the final synthetic steps. | Rapid generation of analogues for structure-activity relationship studies. |
| Functional Group Interconversion (FGI) | Conversion of one functional group into another. | Enables a wide range of chemical transformations on the core structure. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Access to novel diversification points on the scaffold. |
Natural Occurrence and Biosynthetic Pathways of Decahydro 2,5 Methanoazulene Derivatives
Identification and Isolation from Plant Extracts and Essential Oils
Decahydro-2,5-methanoazulene derivatives are predominantly found in the essential oils of various aromatic plants. Patchoulol, the most recognized derivative, is the principal constituent of patchouli oil, which is extracted from the leaves of Pogostemon cablin (patchouli). While patchoulol is the most abundant, other related sesquiterpenes are also present in smaller quantities.
The composition of essential oils can vary depending on geographical location, cultivation conditions, and harvesting time. For instance, two distinct chemotypes of patchouli oil have been identified based on their chemical profiles. The essential oil of Valeriana officinalis (valerian) is another source of various sesquiterpenoids, showcasing the diversity of these compounds in the plant kingdom.
In addition to patchouli, other plants have been found to contain a variety of sesquiterpenes, some of which possess related structural features. For example, the methanolic root extract of Chrysopogon zizanioides (vetiver) has been shown to contain a complex mixture of sesquiterpenes, including compounds such as α-amorphene, α-cubebene, and aromadendrene. horizonepublishing.com While not direct derivatives of this compound, their presence highlights the rich chemodiversity of sesquiterpenoids in plants.
Chromatographic Techniques for Separation and Purification (e.g., GC-MS, HPLC)
The identification and quantification of this compound derivatives and other sesquiterpenes in complex mixtures like essential oils rely heavily on chromatographic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for this purpose. horizonepublishing.com The retention time of a compound on the GC column provides information for its identification, while the mass spectrum gives detailed structural information, allowing for the differentiation of various sesquiterpenes. horizonepublishing.com The analysis of the methanolic root extract of C. zizanioides by GC-MS, for example, successfully identified 41 different phytocompounds, with sesquiterpenes being the major group. horizonepublishing.com
High-performance liquid chromatography (HPLC) is another valuable tool, particularly for the isolation and purification of individual compounds from plant extracts. researchgate.net HPLC can be used for both qualitative and quantitative analysis and is especially useful for compounds that may not be volatile enough for GC analysis. researchgate.net Chiral HPLC columns can even be employed to separate enantiomers of sesquiterpenes, such as germacrene-D. researchgate.net
Preparative HPLC is often used to isolate pure compounds for further structural elucidation and biological testing. A combination of different chromatographic methods, such as pre-fractionation by reversed-phase HPLC followed by further separation using liquid-solid chromatography, can be a successful strategy for purifying minor constituents from complex extracts. researchgate.net
Postulated Biosynthetic Routes and Key Enzymatic Transformations
The biosynthesis of this compound derivatives, like other sesquiterpenoids, originates from the isoprenoid pathway. The key precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP). nih.govresearchgate.net The cyclization of the linear FPP molecule into the complex polycyclic structures of these compounds is catalyzed by a class of enzymes known as sesquiterpene synthases.
In the case of patchoulol, the key enzyme is patchoulol synthase. nih.govresearchgate.net This enzyme catalyzes the intricate cyclization of FPP to form the characteristic tricyclic skeleton of patchoulol. nih.gov It is noteworthy that patchoulol synthase is somewhat promiscuous and can produce a variety of other sesquiterpenes as minor products, including α-patchoulene, β-patchoulene, γ-patchoulene, and seychellene. researchgate.net
The biosynthesis of terpenoids in plants occurs through two main pathways: the mevalonate (B85504) (MVA) pathway, which is located in the cytoplasm and is primarily responsible for the synthesis of sesquiterpenes, and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, which mainly produces mono- and diterpenes. nih.gov The production of patchoulol and related sesquiterpenes relies on the cytoplasmic MVA pathway for the supply of FPP. nih.gov
Chemodiversity and Structural Variations in Naturally Occurring Decahydro-methanoazulenes
The structural diversity of naturally occurring sesquiterpenoids related to the decahydro-methanoazulene framework is significant. This chemodiversity arises in part from the action of sesquiterpene synthases, which can often produce multiple products from a single substrate. As mentioned, patchoulol synthase itself can generate over a dozen different sesquiterpenoids from FPP. researchgate.net
This enzymatic promiscuity, combined with the presence of different sesquiterpene synthase genes in various plant species, leads to a wide array of sesquiterpene structures found in nature. The essential oil of C. zizanioides, for example, contains a diverse range of sesquiterpenes, including himachalene, cubebene, farnesene, aromadendrene, and muurolene derivatives. horizonepublishing.com
Future Research Directions and Methodological Advancements
Development of Novel and Sustainable Synthetic Routes
The synthesis of intricate polycyclic frameworks like decahydro-2,5-methanoazulene traditionally relies on multi-step sequences that can be resource-intensive. Future research will undoubtedly focus on the development of more efficient and environmentally benign synthetic strategies.
Key areas of development include:
Catalytic Approaches: The use of transition metal catalysis can enable novel bond formations and cyclization cascades, potentially leading to more direct routes to the this compound core. For instance, intramolecular Diels-Alder reactions of appropriately substituted precursors could provide a powerful method for constructing the bridged bicyclic system in a stereocontrolled manner. nih.govjove.com
Green Chemistry Principles: The integration of green chemistry principles will be paramount. nih.gov This includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. wikipedia.org Methodologies such as biocatalysis, employing enzymes to perform specific transformations with high selectivity, could offer a sustainable alternative to traditional chemical reagents. wikipedia.orgscitechdaily.com
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and reaction control. mpg.deacs.org The application of flow chemistry to the synthesis of this compound could enable the rapid optimization of reaction conditions and facilitate the production of derivatives in a more efficient and automated manner. htworld.co.ukarxiv.org
| Synthesis Strategy | Potential Advantages |
| Transition Metal Catalysis | High efficiency, stereocontrol, novel bond formations |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources |
| Flow Chemistry | Improved safety, scalability, precise reaction control, automation |
Integration of Artificial Intelligence and Machine Learning in Structure Prediction and Reaction Design
For a molecule like this compound, these computational tools can be applied in several ways:
Retrosynthesis Planning: AI-powered retrosynthesis tools can analyze the complex structure of this compound and propose novel and efficient synthetic pathways. nih.govmit.edu These algorithms are trained on vast databases of chemical reactions and can identify disconnections and synthetic strategies that may not be immediately obvious to a human chemist. arxiv.org
Property Prediction: Machine learning models can be trained to predict the physicochemical and biological properties of this compound and its virtual derivatives. aps.orgarxiv.orgacs.org This allows for the in silico screening of large libraries of compounds to identify candidates with desired characteristics before committing to their synthesis.
Catalyst Design: Computational chemistry can be employed to design catalysts specifically tailored for the synthesis or functionalization of the this compound scaffold. acs.orgunirioja.esauburn.edunih.gov By modeling reaction mechanisms and transition states, researchers can identify catalyst structures with enhanced activity and selectivity.
Exploration of Unconventional Functionalization Strategies
The rigid, saturated framework of this compound presents a unique challenge and opportunity for selective functionalization. Moving beyond classical synthetic methods, future research will likely focus on unconventional strategies to introduce new functional groups onto this hydrocarbon core.
C-H Activation: The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy for streamlining synthetic routes. scripps.edu Applying C-H activation methodologies to this compound would allow for the late-stage introduction of functional groups at positions that are otherwise difficult to access. semanticscholar.orgprinceton.edu This approach avoids the need for pre-functionalized starting materials and can significantly shorten synthetic sequences.
Late-Stage Functionalization (LSF): LSF techniques are crucial for the rapid generation of molecular diversity from a common core structure. wikipedia.orgmpg.deacs.orgscispace.comnih.gov For this compound, LSF could be used to create a library of derivatives for screening in various applications, such as materials science or medicinal chemistry.
Biocatalytic Functionalization: Enzymes, such as cytochrome P450 monooxygenases, are known to catalyze the selective hydroxylation of unactivated C-H bonds in complex molecules. Exploring the use of biocatalysts for the functionalization of this compound could provide access to a range of oxidized derivatives with high regio- and stereoselectivity.
| Functionalization Strategy | Key Advantages |
| C-H Activation | Atom economy, step economy, access to novel derivatives |
| Late-Stage Functionalization | Rapid diversification, efficient exploration of structure-activity relationships |
| Biocatalytic Functionalization | High selectivity (regio- and stereo-), mild reaction conditions |
Advancements in High-Throughput Screening for Catalytic Activity and New Reactivity Modes
The discovery of new catalysts and reaction modes for the synthesis and functionalization of complex molecules like this compound can be accelerated through the use of high-throughput screening (HTS) and automated synthesis platforms.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of potential catalysts and reaction conditions. iitm.ac.inresearchgate.netmdpi.comwiley.comnih.gov This technology can be used to identify optimal catalysts for specific transformations involving the this compound scaffold, as well as to discover entirely new reactions.
Automated Synthesis and Robotic Platforms: Robotic platforms can automate the synthesis and screening of chemical reactions, enabling researchers to explore a vast chemical space with minimal human intervention. nih.govwikipedia.orgscitechdaily.comhtworld.co.uknih.govacs.orgnih.govrsc.orgsigmaaldrich.com These systems can be programmed to perform a wide range of reactions, analyze the products in real-time, and use the data to inform the design of subsequent experiments. This closed-loop approach can significantly accelerate the discovery of new reactivity modes for this compound.
The continued development of these advanced research methodologies will be instrumental in unlocking the full potential of the this compound scaffold and other complex polycyclic hydrocarbons.
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing Decahydro-2,5-methanoazulene in laboratory settings?
- Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst (common in triazole synthesis ) can enhance yield. Pressure reduction for solvent evaporation and filtration of solids are critical steps to isolate pure products. Reaction time (e.g., 4 hours in ) and molar ratios should be systematically varied to identify optimal parameters. Monitoring via TLC or HPLC is advised to track reaction progress.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. H-NMR and C-NMR can resolve the compound’s bicyclic framework and substituent positions, as demonstrated in triazole derivatives . Infrared (IR) spectroscopy identifies functional groups (e.g., C-H stretching in bridgehead carbons), while mass spectrometry (MS) validates molecular weight. Cross-referencing data with computational predictions (e.g., DFT-based NMR simulations) enhances accuracy.
Q. How can researchers assess the purity of this compound post-synthesis?
- Answer : Chromatographic methods (HPLC, GC) are standard for purity analysis. Melting point determination and elemental analysis (CHNS) provide additional validation. For trace impurities, techniques like high-resolution mass spectrometry (HRMS) or X-ray crystallography (for crystalline derivatives) are recommended .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
- Answer : Density Functional Theory (DFT) calculations can model electron distribution and reactive sites. Molecular docking studies (if applicable to biological targets) may predict binding affinities. Software like Gaussian or ORCA can simulate reaction pathways, while molecular dynamics (MD) simulations assess steric effects in the bicyclic structure. Cross-validate computational results with experimental kinetic data to refine models.
Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?
- Answer : Conduct a systematic review (as in ) to identify methodological disparities, such as assay conditions (e.g., cell lines, concentration ranges) or synthetic routes affecting compound purity . Meta-analysis of dose-response curves and statistical re-evaluation (e.g., p-value adjustments for multiple comparisons) can reconcile discrepancies. Experimental replication under standardized protocols is critical.
Q. What methodological frameworks are suitable for integrating this compound research into broader pharmacological or materials science contexts?
- Answer : Use scoping reviews to map applications (e.g., drug delivery, polymer synthesis) and identify knowledge gaps . For mechanistic studies, combine in vitro assays (e.g., enzyme inhibition) with in silico ADMET profiling. Collaborative interdisciplinary approaches—linking synthetic chemists, computational biologists, and materials engineers—enable holistic interpretation of data.
Methodological Tables
Table 1 : Key Spectroscopic Data for this compound Derivatives
| Technique | Parameters | Application Example | Reference |
|---|---|---|---|
| H-NMR | δ 1.2–2.5 ppm (bridgehead H), multiplicity | Confirms bicyclic structure | |
| IR | 2850–2960 cm (C-H stretch) | Validates saturated hydrocarbon framework | - |
| HRMS | m/z 150.1404 (calculated for CH) | Verifies molecular ion | - |
Table 2 : Common Synthesis Pitfalls and Solutions
| Issue | Resolution | Reference |
|---|---|---|
| Low yield | Optimize solvent polarity (e.g., ethanol → DMF) | |
| Byproduct formation | Use scavenger resins or gradient purification | |
| Structural ambiguity | Combine XRD with multi-nuclei NMR (e.g., N) | - |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
